molecular formula C19H14F2N2O2S2 B6530091 N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 946199-58-2

N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6530091
CAS No.: 946199-58-2
M. Wt: 404.5 g/mol
InChI Key: BHFVGZMWBRSAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative featuring dual 4-fluorophenyl substituents. Its structure comprises a central 1,3-thiazole ring substituted at position 2 with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group and at position 4 with an acetamide moiety bearing a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S2/c20-13-3-1-12(2-4-13)17(24)11-27-19-23-16(10-26-19)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10H,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFVGZMWBRSAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl derivatives. The key steps include:

  • Formation of the thiazolyl core: This can be achieved through the reaction of thiourea with chloroacetic acid derivatives.

  • Introduction of the fluorophenyl groups: Fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.

  • Coupling reactions: The final step involves coupling the fluorophenyl-substituted thiazolyl core with the appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazolyl ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiazolyl ring or the fluorophenyl groups.

  • Substitution Reactions: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a strong base.

Major Products Formed:

  • Oxidation Products: Thiazolyl sulfoxides and sulfones.

  • Reduction Products: Reduced thiazolyl derivatives and fluorophenyl alcohols.

  • Substitution Products: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiazole ring, a fluorophenyl group, and a sulfanyl moiety. Its molecular formula is C19H19F2N3OSC_{19}H_{19}F_2N_3OS, with a molecular weight of approximately 373.44 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit promising anticancer properties. The thiazole ring is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that derivatives of thiazole can act as potent inhibitors of kinases involved in cancer progression .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been documented to possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
  • Neurological Disorders
    • Preliminary investigations suggest that the compound may interact with neuroreceptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease or other neurodegenerative disorders. Compounds with similar frameworks have been studied for their neuroprotective effects .

Case Study 1: Anticancer Activity

A study conducted on thiazole derivatives revealed that compounds similar to N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide exhibited IC50 values in the micromolar range against various cancer cell lines including breast and lung cancer cells. These findings suggest a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that thiazole derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship indicated that modifications at the phenyl rings could enhance efficacy against resistant strains .

Case Study 3: Neuroprotective Effects

Research published in a pharmacological journal highlighted the neuroprotective effects of thiazole-based compounds in models of oxidative stress-induced neuronal damage. These compounds were shown to reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer’s disease .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the thiazolyl core may interact with biological targets such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity and selectivity due to their electron-withdrawing properties.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

The target compound utilizes a 1,3-thiazole core, whereas analogues often employ triazoles, oxazoles, or fused systems (Table 1). For example:

  • 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide () retains the thiazole core but replaces the sulfanyl group with a sulfonyl moiety, increasing polarity and oxidative stability .
  • 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide () substitutes the thiazole with an oxazole, altering electronic properties due to oxygen’s higher electronegativity .
Table 1: Core Heterocycle Comparison
Compound Name (Evidence) Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound (4) 1,3-Thiazole 4-Fluorophenyl (×2), sulfanyl, acetamide ~415.4*
1,3-Thiazole 4-Fluorophenylsulfonyl, 4-methoxyphenyl, methyl 406.45
1,3-Oxazole 4-Bromophenylsulfonyl, thiophen-2-yl, 4-fluorophenyl 519.38
Dihydroimidazo-thiazole Fused dihydroimidazo-thiazole, pyridin-2-yl, 4-fluorophenyl (×2) 449.46

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Fluorophenyl Groups : The prevalence of 4-fluorophenyl groups in the target compound and analogues () enhances lipophilicity and metabolic stability. Fluorine’s inductive effect also modulates electronic density, influencing hydrogen bonding and π-π stacking .
  • Sulfanyl vs.
  • Thiazolidinone Moieties: In N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (), the thiazolidinone group introduces hydrogen-bonding capacity, which may enhance target engagement in diseases like diabetes .

Biological Activity

N-(4-fluorophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C16H16F2N2OS
  • IUPAC Name : this compound

The compound features a thiazole ring, an acetamide group, and two fluorophenyl substituents, which contribute to its biological activity.

PropertyValue
Molecular Weight334.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Thiazole Derivatives in Cancer Treatment

In a study involving thiazole derivatives, compounds were tested against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results showed:

  • Caco-2 Cells : Significant reduction in viability (39.8% at 100 µM).
  • A549 Cells : Lesser effect observed.

These findings suggest that modifications in the thiazole structure can enhance anticancer activity, indicating a potential for developing targeted therapies based on this scaffold .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Analogous compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Antimicrobial Efficacy Table

CompoundTarget BacteriaMIC (µg/mL)
Compound 3hS. aureus1
Compound 7E. faecium1
Control (Vancomycin)E. faecium2

These results highlight the potential of thiazole-containing compounds as novel antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .
  • Induction of Apoptosis : Studies indicate that these compounds may promote apoptosis in cancer cells through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.